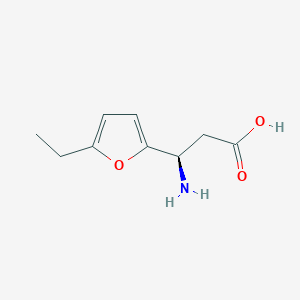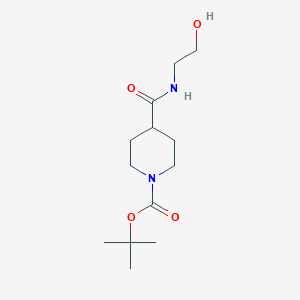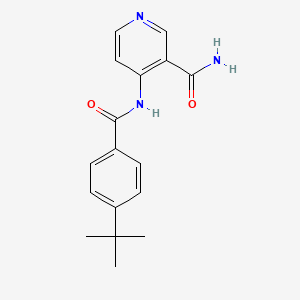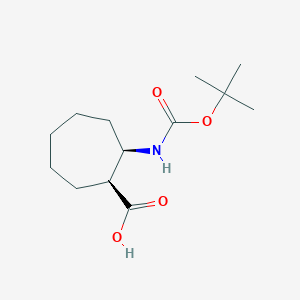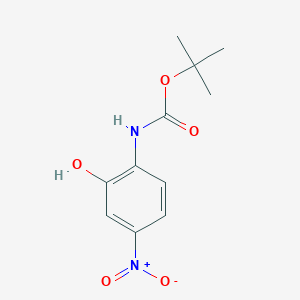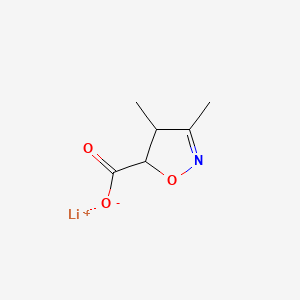
Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . The reaction conditions are generally mild and highly efficient, making it a favorable method for producing this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and copper(II) nitrate, reducing agents, and various catalysts such as palladium and nickel . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and reduced oxazole derivatives. These products can have different functional groups attached, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex oxazole derivatives.
Mécanisme D'action
The mechanism of action of Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological system being studied, but generally, the compound can modulate enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate include other oxazole derivatives such as:
- 1,3-Oxazole
- 1,2,4-Oxadiazole
- Benzoxazole
- Oxazolines
- Oxazolidinones
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes a lithium ion and a carboxylate group. This unique structure can confer different chemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H8LiNO3 |
|---|---|
Poids moléculaire |
149.1 g/mol |
Nom IUPAC |
lithium;3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H9NO3.Li/c1-3-4(2)7-10-5(3)6(8)9;/h3,5H,1-2H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
KCFDQDBWLCQOSP-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC1C(ON=C1C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


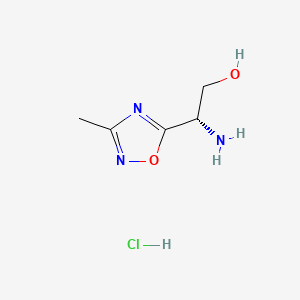
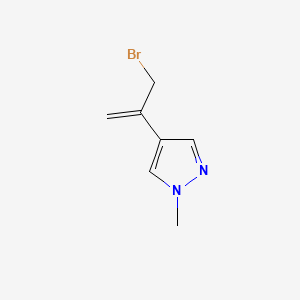
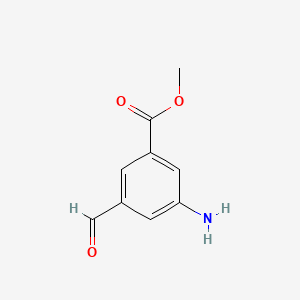
![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)

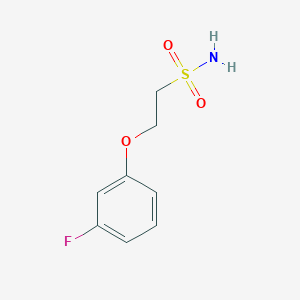
![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13551006.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13551011.png)
